Spectroscopic Profile of 4H-Benzo[a]quinolizin-4-one: A Technical Guide
Spectroscopic Profile of 4H-Benzo[a]quinolizin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the characterization of 4H-Benzo[a]quinolizin-4-one and its derivatives. Due to the limited availability of specific experimental data for 4H-Benzo[a]quinolizin-4-one in public databases, this document focuses on the foundational compound, 4H-Quinolizin-4-one, and provides generalized methodologies applicable to the broader class of quinolizinone compounds.
Spectroscopic Data Summary
Table 1: General Spectroscopic Data for Quinolizinone Derivatives
| Spectroscopic Technique | General Observations for Quinolizinone Core |
| ¹H NMR | Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). Protons on the pyridinone ring are influenced by the nitrogen atom and the carbonyl group, leading to distinct chemical shifts. |
| ¹³C NMR | The carbonyl carbon (C=O) shows a characteristic resonance in the downfield region (δ 160-180 ppm). Aromatic and heterocyclic carbons appear in the δ 100-150 ppm range. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns can offer insights into the structural components of the molecule. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is typically observed around 1650-1700 cm⁻¹. C-H stretching and bending vibrations of the aromatic and heterocyclic rings are also present. |
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring spectroscopic data for quinolizinone derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon-13 NMR spectrum.
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This experiment generally requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Analysis:
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Introduce the sample into the ion source.
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Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
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For ESI, the compound is typically observed as a protonated molecule [M+H]⁺.
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For EI, the molecular ion [M]⁺ and various fragment ions are observed.
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Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation:
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Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
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Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Record a background spectrum of the empty sample holder (or pure KBr pellet).
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Record the sample spectrum. The instrument software will automatically subtract the background.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the carbonyl (C=O) stretch.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 4H-Benzo[a]quinolizin-4-one.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.
